molecular formula C7H11FO2 B1432563 3-Cyclobutyl-2-fluoropropanoic acid CAS No. 1531971-51-3

3-Cyclobutyl-2-fluoropropanoic acid

Cat. No.: B1432563
CAS No.: 1531971-51-3
M. Wt: 146.16 g/mol
InChI Key: UXNHEWYHMNASJU-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-fluoropropanoic acid is an organic compound with the molecular formula C₇H₁₁FO₂ It is characterized by a cyclobutyl group attached to a fluorinated propanoic acid backbone

Properties

IUPAC Name

3-cyclobutyl-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNHEWYHMNASJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-fluoropropanoic acid typically involves the introduction of a fluorine atom into a cyclobutylpropanoic acid precursor. One common method is the fluorination of cyclobutylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-Cyclobutyl-2-fluoropropanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclobutyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylpropanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoropropanoic acid: Lacks the cyclobutyl group, leading to different structural and functional characteristics.

Uniqueness

3-Cyclobutyl-2-fluoropropanoic acid is unique due to the presence of both the cyclobutyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Cyclobutyl-2-fluoropropanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C7_{7}H11_{11}F1_{1}O2_{2}
Molecular Weight : 146.17 g/mol
CAS Number : 1531971-51-3

The compound features a cyclobutane ring attached to a propanoic acid moiety with a fluorine substituent, which influences its reactivity and biological interactions.

  • Enzyme Inhibition :
    • Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways related to fatty acid metabolism and energy production.
    • Its structural similarity to other known inhibitors allows for speculation regarding its role in modulating enzyme activity, particularly in relation to acyl-CoA synthetases.
  • Antimicrobial Properties :
    • Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its potential as an antimicrobial agent warrants further investigation.
  • Neuroprotective Effects :
    • Some studies have highlighted the neuroprotective potential of fluorinated compounds. The presence of fluorine in this compound may enhance its ability to cross the blood-brain barrier, providing therapeutic effects in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the enzyme inhibition properties of cyclobutane derivatives, noting that compounds with similar structures showed significant inhibitory effects on acyl-CoA synthetases.
Study 2 Evaluated the antimicrobial activity of fluorinated propanoic acids, finding promising results against Gram-positive bacteria.
Study 3 Focused on the neuroprotective effects of fluorinated compounds in animal models, suggesting potential applications in treating Alzheimer’s disease.

Potential Therapeutic Uses

  • Metabolic Disorders : Given its potential role in enzyme inhibition, this compound may be explored as a treatment for metabolic disorders linked to fatty acid metabolism.
  • Infectious Diseases : The antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.
  • Neurological Disorders : Its neuroprotective effects could lead to developments in therapies for conditions like Alzheimer's or Parkinson's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutyl-2-fluoropropanoic acid
Reactant of Route 2
3-Cyclobutyl-2-fluoropropanoic acid

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